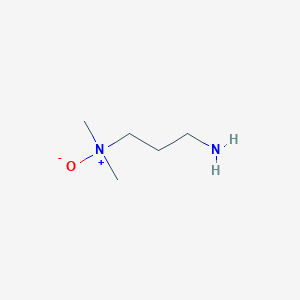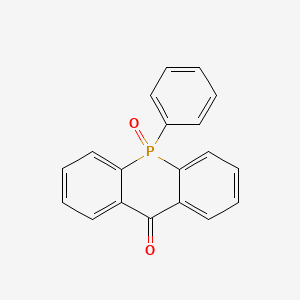
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide is a complex organophosphorus compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom integrated into an acridone framework, which contributes to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide typically involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure. The process begins with the lithiation of dibromobibenzyl, followed by nucleophilic substitutions at phosphorus and subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be adapted for larger-scale production, ensuring higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium (for lithiation), hydrogen peroxide (for oxidation), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Applications De Recherche Scientifique
10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material science
Mécanisme D'action
The mechanism by which 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,11-Dihydro-5-phenyl-5H-dibenzo[b,f]phosphepine 5-oxide
- 5-Phenyl-5H-benzo[b]phosphindole 5-oxide
Uniqueness
Compared to similar compounds, 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide stands out due to its unique acridone framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
54086-38-3 |
|---|---|
Formule moléculaire |
C19H13O2P |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
5-oxo-5-phenylacridophosphin-10-one |
InChI |
InChI=1S/C19H13O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
Clé InChI |
WIIRALVYGOGUAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


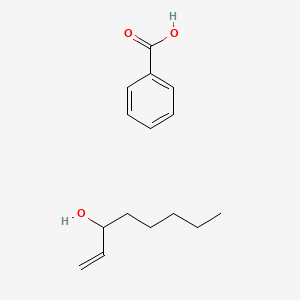
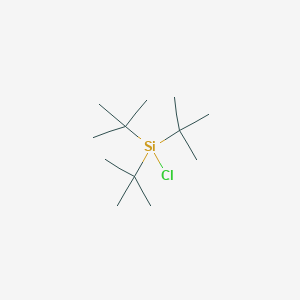
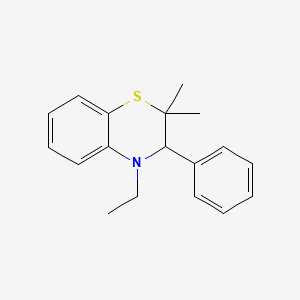
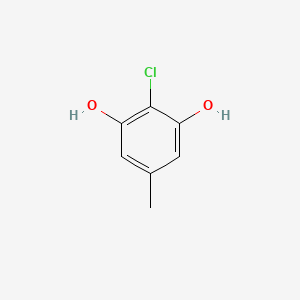
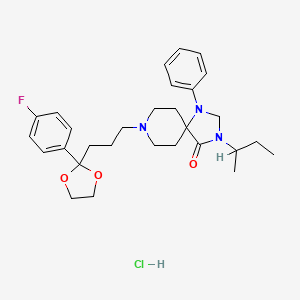
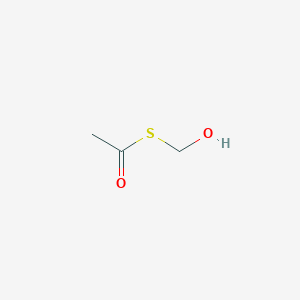

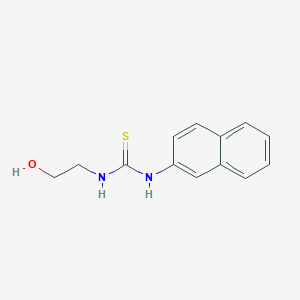
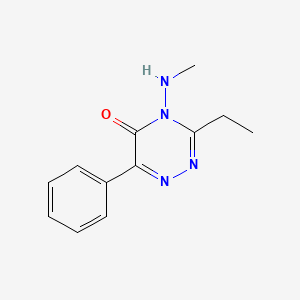
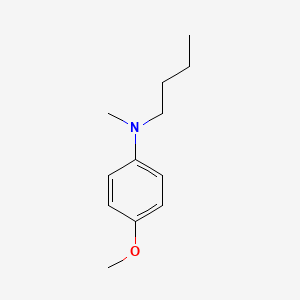
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

